![molecular formula C18H14O4 B2810804 5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde CAS No. 853097-47-9](/img/structure/B2810804.png)
5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde is a chemical compound with the CAS Number: 853097-47-9. It has a molecular weight of 294.31 and its IUPAC name is 5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde .
Synthesis Analysis
The synthesis of this compound and similar benzofuran derivatives has been a topic of interest in recent years. One pathway starts from commercially available 5-bromo-2-hydroxy-3-methoxybenzaldehyde. The key transformation in the synthesis is the Stille coupling reaction of benzofuranyl bromide with stannanyl compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C18H14O4 . The InChI code for this compound is 1S/C18H14O4/c1-21-14-4-2-3-12 (9-14)5-7-18-16 (11-19)15-10-13 (20)6-8-17 (15)22-18/h2-11,20H,1H3/b7-5+ .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, benzofuran derivatives are known to be involved in a variety of chemical reactions, particularly in the field of drug discovery .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 164 - 167 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Structure Analysis and Synthesis
- Noviany et al. (2020) conducted a study focusing on the structural revision of related compounds and synthesis of new derivatives, highlighting the compound's relevance in chemical structure analysis and synthetic chemistry (Noviany et al., 2020).
Biological Evaluation and Potential Therapeutic Uses
- Yang et al. (1991) isolated a naturally occurring benzofuran from S. miltiorrhiza Bunge and evaluated its biological activity, particularly as an adenosine A1 receptor ligand, demonstrating its potential therapeutic applications (Yang et al., 1991).
Antagonist Properties
- Hutchinson et al. (1997) focused on the efficient synthesis of a related compound, reported as a potent A1 adenosine antagonist, indicating its significance in the development of drugs targeting adenosine receptors (Hutchinson, Luetjens, & Scammells, 1997).
Analytical Chemistry Applications
- Fen (2010) developed a method for determining this compound and its by-products during synthesis by HPLC, underscoring its importance in analytical chemistry (Fen, 2010).
Material Science and Polymer Research
- Kubo et al. (2005) described the incorporation of a related π-conjugated polymer into silica, signifying its application in material science and polymer research (Kubo et al., 2005).
Novel Synthesis Methods
- Gao et al. (2011) discussed the synthesis of novel derivatives, showcasing the compound's role in advancing synthetic methodologies (Gao, Liu, Jiang, & Li, 2011).
Biochemical Studies
- Choi et al. (2003) synthesized a related compound as a β-amyloid aggregation inhibitor, illustrating its potential in biochemical and neurological studies (Choi, Seo, Son, & Kang, 2003).
Safety And Hazards
Direcciones Futuras
Benzofuran and its derivatives, including this compound, are emerging as important scaffolds in the development of new therapeutic agents. They have found wide application in various fields of antimicrobial therapy . Future research in this field is expected to bring innovative pharmaceutical developments with a considerable spectrum of use .
Propiedades
IUPAC Name |
5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-14-4-2-3-12(9-14)5-7-18-16(11-19)15-10-13(20)6-8-17(15)22-18/h2-11,20H,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDWERRIRXKMKA-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=C(C3=C(O2)C=CC(=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=C(C3=C(O2)C=CC(=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

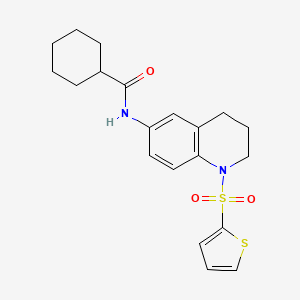
![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)
![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)
![N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2810731.png)
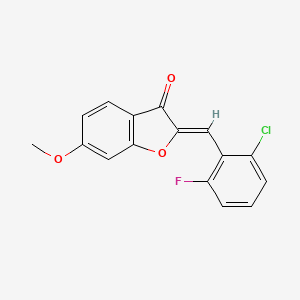
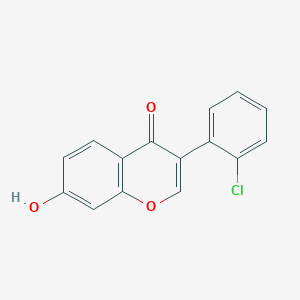
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2810735.png)
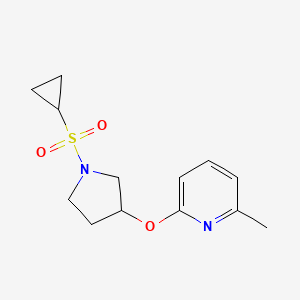
![Tert-butyl 2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2810737.png)
![3-[(4-Isopropylphenyl)sulfonyl]-5-pyrrolidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2810738.png)
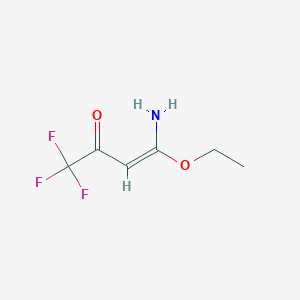
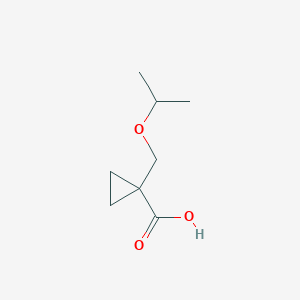
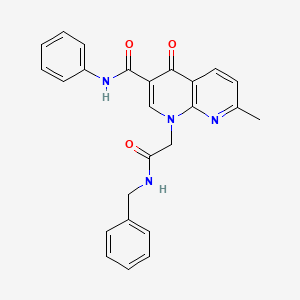
![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2810743.png)